N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with the molecular formula and a molecular weight of approximately . This compound features a unique combination of structural elements, including a cyclopropane ring, an indole moiety, and a sulfonamide group. These characteristics contribute to its distinct chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis .
The compound is classified under sulfonamides, which are known for their diverse biological activities. Its specific structure allows for interactions with biological targets, making it a subject of interest in pharmaceutical research . The compound is available for purchase from various chemical suppliers, indicating its relevance in research settings .
The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves several steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, which requires careful control of reaction conditions and purification processes.
The molecular structure of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can be described using various structural representations:
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
GBDVRQHFNIIEOV-UHFFFAOYSA-N
These representations provide insights into the connectivity and arrangement of atoms within the molecule. The presence of multiple functional groups suggests potential reactivity and interaction sites for biological activity .
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to explore its reactivity and potential applications in drug development .
The physical and chemical properties of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide include:
These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications in research .
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3